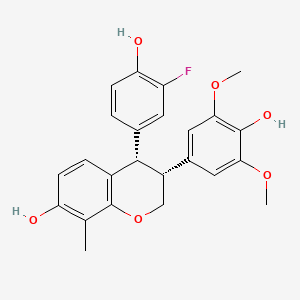
Trilexium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trilexium, also known as TRX-E-009-1, is a third-generation benzopyran compound. It is structurally related to TRX-E-002-1 and has shown significant potential in scientific research, particularly in the field of oncology. This compound is known for its ability to increase p21 protein expression and induce apoptosis, making it a promising candidate for anti-cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trilexium is synthesized through a series of chemical reactions involving benzopyran derivatives. The synthetic route typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core is synthesized through a cyclization reaction involving appropriate starting materials.
Functionalization: Various functional groups are introduced to the benzopyran core to enhance its biological activity. This may involve reactions such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: Trilexium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzopyran derivatives .
Scientific Research Applications
Trilexium has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studying the synthesis and reactivity of benzopyran derivatives.
Biology: It is employed in biological studies to investigate its effects on cellular processes, such as apoptosis and cell cycle regulation.
Medicine: this compound shows promise as an anti-cancer agent due to its ability to induce apoptosis and inhibit microtubule polymerization. It is being explored for its potential in treating various types of cancer, including melanoma and brain cancer.
Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mechanism of Action
Trilexium exerts its effects through several mechanisms:
Microtubule Depolymerization: this compound disrupts microtubule networks by depolymerizing microtubules, leading to mitotic delays and apoptosis.
p21 Protein Expression: It increases the expression of p21 protein, which plays a crucial role in cell cycle regulation and apoptosis.
Apoptosis Induction: this compound induces apoptosis through caspase activation and other apoptotic pathways
Comparison with Similar Compounds
Trilexium is compared with other benzopyran derivatives, such as:
Cantrixil (TRX-E-002-1): Both compounds are third-generation benzopyrans with anti-cancer properties. this compound has shown broader anti-cancer activity and higher potency in certain cancer cell lines.
Phenoxodiol and Triphendiol: These first-generation benzopyrans have different mechanisms of action, such as disrupting the sphingomyelin cycle and inducing caspase-mediated apoptosis.
ME-344: A second-generation benzopyran that inhibits tubulin polymerization and activates AMP-activated protein kinase (AMPK) leading to autophagy .
This compound stands out due to its unique combination of microtubule depolymerization and p21 protein expression, making it a promising candidate for further research and development in oncology.
Properties
Molecular Formula |
C24H23FO6 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
(3R,4S)-4-(3-fluoro-4-hydroxyphenyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C24H23FO6/c1-12-18(26)7-5-15-22(13-4-6-19(27)17(25)8-13)16(11-31-24(12)15)14-9-20(29-2)23(28)21(10-14)30-3/h4-10,16,22,26-28H,11H2,1-3H3/t16-,22-/m0/s1 |
InChI Key |
RDQGRFVVYZSNMO-AOMKIAJQSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC[C@H]([C@H]2C3=CC(=C(C=C3)O)F)C4=CC(=C(C(=C4)OC)O)OC)O |
Canonical SMILES |
CC1=C(C=CC2=C1OCC(C2C3=CC(=C(C=C3)O)F)C4=CC(=C(C(=C4)OC)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


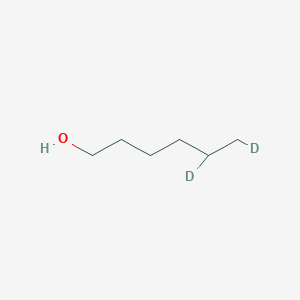
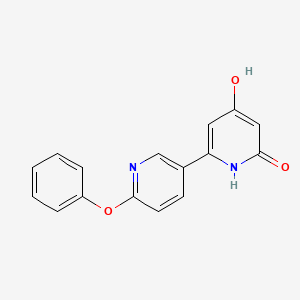
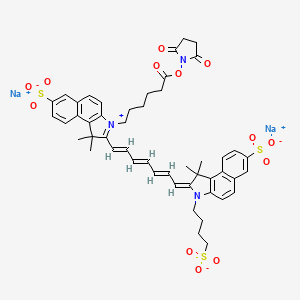
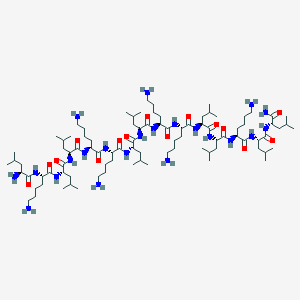
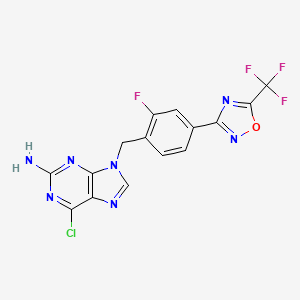
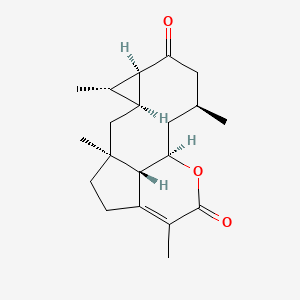
![1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12380699.png)
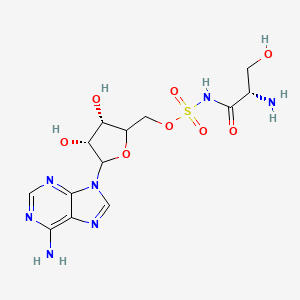


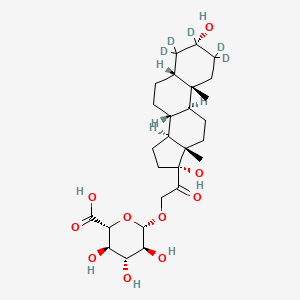
![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide](/img/structure/B12380735.png)
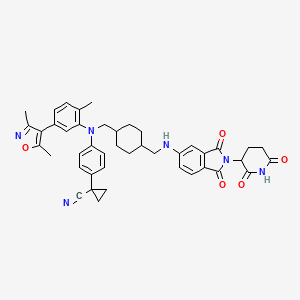
![3,5,7,8-tetrahydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12380745.png)
